molecular formula C31H36O10 B028893 delta6,7-Baccatin III CAS No. 158830-50-3

delta6,7-Baccatin III

Cat. No.: B028893
CAS No.: 158830-50-3
M. Wt: 568.6 g/mol
InChI Key: GKORGTAVTDVIOM-KSGSGGQMSA-N
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Description

Delta6,7-Baccatin III, also known as this compound, is a useful research compound. Its molecular formula is C31H36O10 and its molecular weight is 568.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Delta6,7-Baccatin III is a crucial precursor in the biosynthesis pathway of paclitaxel . Paclitaxel is recognized worldwide as one of the most effective cancer chemotherapeutic agents, and has been widely used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers .

Mode of Action

The mode of action of this compound involves its conversion into Baccatin III, which is then used in the synthesis of paclitaxel . This conversion is facilitated by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT), which is expressed in microbial strains for the biotransformation of 10-deacetylbaccatin III (10-DAB), another crucial precursor .

Biochemical Pathways

The biochemical pathway of this compound involves the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis . The promotion effects of glycerol supply and slightly acidic conditions with a low temperature on the catalysis of recombinant TcDBAT strain were clarified using 10-DAB as substrate .

Result of Action

The result of this compound’s action is the production of Baccatin III, a key precursor in the synthesis of paclitaxel . Paclitaxel is a potent anticancer drug that inhibits microtubule dynamics in actively replicating cells .

Action Environment

The action of this compound is influenced by environmental factors such as the availability of glycerol and slightly acidic conditions with a low temperature . These factors have been shown to promote the catalysis of the recombinant TcDBAT strain, thereby enhancing the production of Baccatin III .

Future Directions

Research is ongoing to improve the yield of baccatin III, which is a key intermediate in the production of the anticancer drug paclitaxel . The success of open-whole-cell synthesis and in vivo synthesis of baccatin III by adding N-acetyl-d-glucosamine as an acetyl substrate demonstrates that it is a useful substrate to improve the yield of baccatin III . This could potentially lead to a low-cost and efficient method of preparing paclitaxel through baccatin III semi-synthesis .

Biochemical Analysis

Biochemical Properties

Delta6,7-Baccatin III interacts with several enzymes and proteins in its biochemical reactions. It is a key precursor in the biosynthesis pathway of paclitaxel . The production of this compound involves key steps in the paclitaxel biosynthetic pathway in yew and has been reconstituted in a heterologous host .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The production of this compound involves the promotion effects of glycerol supply and slightly acidic conditions with a low-temperature on the catalysis of recombinant TcDBAT strain .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the complex molecular structure of paclitaxel .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Metabolic Pathways

This compound is involved in the metabolic pathways of the paclitaxel biosynthesis . It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36O10/c1-16-20(34)14-31(37)26(40-27(36)19-10-8-7-9-11-19)24-29(6,13-12-21-30(24,15-38-21)41-18(3)33)25(35)23(39-17(2)32)22(16)28(31,4)5/h7-13,20-21,23-24,26,34,37H,14-15H2,1-6H3/t20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKORGTAVTDVIOM-KSGSGGQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447899
Record name 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158830-50-3
Record name 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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